Tofacitinib impurity 22
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tofacitinib impurity 22 is a chemical compound related to tofacitinib, a Janus kinase inhibitor used primarily for the treatment of rheumatoid arthritis. Impurities in pharmaceutical compounds like tofacitinib are critical to identify and analyze as they can affect the efficacy and safety of the drug. This compound is one of the many impurities that can be formed during the synthesis or degradation of tofacitinib.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of tofacitinib impurity 22 involves several steps. One method includes dissolving N-methyl-N-((3R,4R)-4-methylpiperidine-3-yl)-7H-pyrrolo[2,3-d]pyrimidine-4-amine dihydrochloride in an organic solvent. This solution is then catalyzed by an acid-binding agent to react with methyl 3-chloro-3-oxopropanoate, forming methyl 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoate. This intermediate is then dissolved in another organic solvent, and an alkaline reagent is added to adjust the pH to acidic conditions, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and cost-effective. These methods often involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as acetylation, reduction, and ammoniation, followed by purification techniques like crystallization and chromatography to isolate the impurity .
化学反应分析
Types of Reactions
Tofacitinib impurity 22 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like m-chloroperbenzoic acid.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: m-Chloroperbenzoic acid
Reducing agents: Sodium borohydride
Solvents: Dichloromethane, tetrahydrofuran
Catalysts: Acid-binding agents, alkaline reagents
Major Products Formed
The major products formed from these reactions include various intermediates and by-products, such as methyl 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoate and its derivatives .
科学研究应用
Tofacitinib impurity 22 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to ensure the purity and quality of tofacitinib.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its role in the pharmacokinetics and pharmacodynamics of tofacitinib.
Industry: Utilized in the development and optimization of synthetic routes for tofacitinib production
作用机制
The mechanism of action of tofacitinib impurity 22 is closely related to that of tofacitinib. Tofacitinib is a Janus kinase inhibitor that blocks the signaling pathways of various cytokines, including interleukins-2, -4, -7, -9, -15, and -21. This inhibition modulates immune responses and reduces inflammation. This compound may also interact with these pathways, although its specific effects and molecular targets are less well-defined .
相似化合物的比较
Tofacitinib impurity 22 can be compared with other similar compounds, such as:
Tofacitinib impurity 42: Another impurity related to tofacitinib with a similar structure but different functional groups.
Tofacitinib impurity 34: A related compound with variations in the piperidine ring structure.
Tofacitinib impurity 62: A citrate salt form of a tofacitinib impurity with distinct chemical properties.
These compounds share similarities in their chemical structures and synthetic routes but differ in their specific functional groups and biological activities. This compound is unique in its specific formation pathway and potential interactions with biological targets.
属性
CAS 编号 |
2250243-22-0 |
---|---|
分子式 |
C20H17N3O5S2 |
分子量 |
443.5 g/mol |
IUPAC 名称 |
[7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidin-4-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C20H17N3O5S2/c1-14-3-7-16(8-4-14)29(24,25)23-12-11-18-19(23)21-13-22-20(18)28-30(26,27)17-9-5-15(2)6-10-17/h3-13H,1-2H3 |
InChI 键 |
OANRVXOMNQRZTA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=CN=C3OS(=O)(=O)C4=CC=C(C=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。